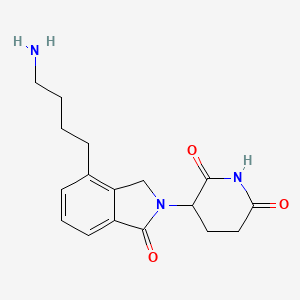

3-(4-(4-氨基丁基)-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

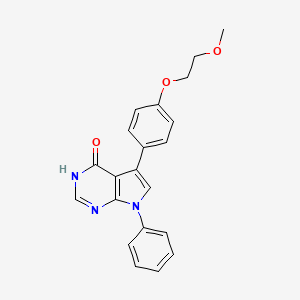

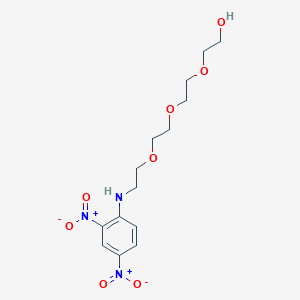

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” would be based on this basic piperidine structure, with additional functional groups attached.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process leads to a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

科学研究应用

乳腺癌治疗中的芳香化酶抑制:

- 已合成并评估了与“3-(4-(4-氨基丁基)-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮”类似的化合物,作为雌激素生物合成抑制剂,特别是在激素依赖性乳腺癌治疗中 (Hartmann & Batzl, 1986).

- 某些衍生物对人胎盘芳香化酶的抑制作用比氨基己烯酰咪,一种用于乳腺癌治疗的药物,更强。这些化合物中的某些化合物在动物模型中抑制睾酮刺激的肿瘤生长的效果也比氨基己烯酰咪更有效 (Hartmann et al., 1992).

抗肿瘤药物分析:

- 已确定了来那度胺(系统名称为“(RS)-3-(4-氨基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮”)及其半水合物的晶体结构。这项研究对于了解这种抗肿瘤药物的水合和脱水晶体形式中的相互作用和氢键非常重要 (Ravikumar & Sridhar, 2009).

药物代谢研究:

- 对氨基己烯酰咪(一种与“3-(4-(4-氨基丁基)-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮”结构相关的化合物)代谢的研究揭示了人尿液中的各种代谢物。这些发现对于了解药物的代谢途径和潜在的副作用非常重要 (Foster et al., 1984).

药物分析中的色谱技术:

- 已经对具有哌啶-2,6-二酮结构的药物的色谱分离进行了研究,为药物分析的发展做出了贡献 (Aboul‐Enein & Bakr, 1997).

衍生物的合成和生物学评价:

- 已经对哌啶-2,6-二酮衍生物进行了合成和评价,以了解其潜在的生物活性,例如抗惊厥特性 (Kamiński et al., 2011).

未来方向

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

属性

IUPAC Name |

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRECNQKDDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)